Desrhamnosyl isoacteoside
Desrhamnosyl isoacteoside
Calceolarioside B is a hydroxycinnamic acid. It has a role as a metabolite.
Brand Name:
Vulcanchem
CAS No.:
105471-98-5
VCID:
VC0027583
InChI:
InChI=1S/C23H26O11/c24-14-4-1-12(9-16(14)26)3-6-19(28)33-11-18-20(29)21(30)22(31)23(34-18)32-8-7-13-2-5-15(25)17(27)10-13/h1-6,9-10,18,20-27,29-31H,7-8,11H2/b6-3+/t18-,20-,21+,22-,23-/m1/s1
SMILES:
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O
Molecular Formula:
C23H26O11
Molecular Weight:
478.4 g/mol
Desrhamnosyl isoacteoside
CAS No.: 105471-98-5
Main Products
VCID: VC0027583
Molecular Formula: C23H26O11
Molecular Weight: 478.4 g/mol
CAS No. | 105471-98-5 |
---|---|
Product Name | Desrhamnosyl isoacteoside |
Molecular Formula | C23H26O11 |
Molecular Weight | 478.4 g/mol |
IUPAC Name | [(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C23H26O11/c24-14-4-1-12(9-16(14)26)3-6-19(28)33-11-18-20(29)21(30)22(31)23(34-18)32-8-7-13-2-5-15(25)17(27)10-13/h1-6,9-10,18,20-27,29-31H,7-8,11H2/b6-3+/t18-,20-,21+,22-,23-/m1/s1 |
Standard InChIKey | LFKQVVDFNHDYNK-FOXCETOMSA-N |
Isomeric SMILES | C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O)O |
SMILES | C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O |
Description | Calceolarioside B is a hydroxycinnamic acid. It has a role as a metabolite. |
Synonyms | calceolarioside B |
PubChem Compound | 5273567 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume